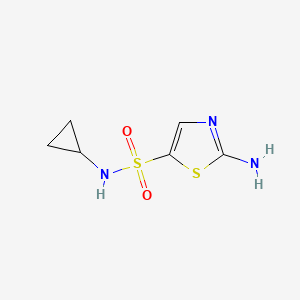
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-aminopyrrolidine with 5-methylpyrazine-2-carbonyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone: has several scientific research applications, including:
Chemistry: : Studying its reactivity and interactions with other chemical compounds.
Biology: : Investigating its potential as a biological probe or therapeutic agent.
Medicine: : Exploring its use in drug development and pharmacological studies.
Industry: : Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone: can be compared with other similar compounds, such as 3-aminopyrrolidine and 5-methylpyrazine-2-carbonyl chloride . Its uniqueness lies in its specific molecular structure and the resulting properties and applications.
List of Similar Compounds
3-aminopyrrolidine
5-methylpyrazine-2-carbonyl chloride
Pyrazinamide
Pyrrolidine derivatives
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(5-methylpyrazin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-7-4-13-9(5-12-7)10(15)14-3-2-8(11)6-14/h4-5,8H,2-3,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGQSXYTXSULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)
![2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491341.png)

![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)







